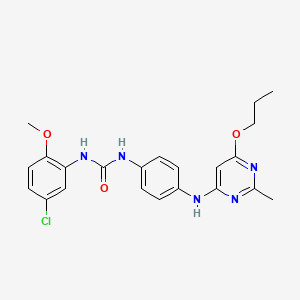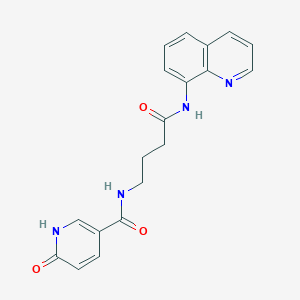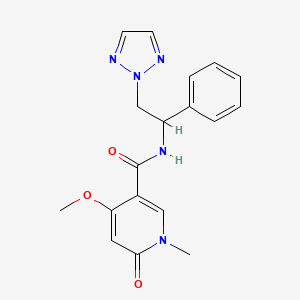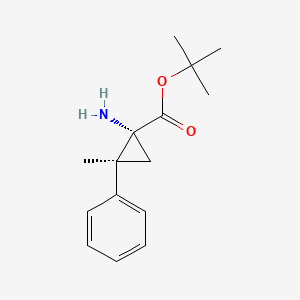![molecular formula C20H21N3O5 B2598393 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea CAS No. 891113-32-9](/img/structure/B2598393.png)
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C20H21N3O5 and its molecular weight is 383.404. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Orexin Receptor Antagonism and Eating Disorders
Compounds targeting orexin receptors have been studied for their effects on compulsive food consumption and binge eating disorders. For instance, specific orexin receptor antagonists have demonstrated efficacy in reducing binge eating behaviors in animal models without affecting standard food pellet intake. This suggests a potential application in treating eating disorders with a compulsive component through selective orexin receptor antagonism (Piccoli et al., 2012).
Antimicrobial Activity of Novel Urea Derivatives
The synthesis and antimicrobial evaluation of novel urea derivatives, including those with specific phenyl substitutions, have been explored. These studies have shown that certain urea compounds can exhibit significant antimicrobial activities, suggesting their potential use in developing new antimicrobial agents. Derivatives of ureas containing different phenyl and methoxyphenyl groups have been synthesized and evaluated for their efficacy against various bacterial strains, indicating the importance of structural modifications in enhancing antimicrobial properties (Rani et al., 2014).
Synthesis and Reactions of Urea Derivatives
Research into the synthesis and reactions of various urea derivatives provides insights into the versatility and reactivity of these compounds in organic synthesis. For example, studies on the reactions of isocyanates with different reagents have led to the formation of a diverse range of products, including ureas, demonstrating the potential for synthetic applications. Such research underlines the importance of urea derivatives in the synthesis of complex organic molecules and potential applications in material science, pharmaceuticals, and agrochemicals (Peet, 1987).
Green Chemistry in Synthesis
The application of green chemistry principles in the synthesis of urea derivatives and other related compounds has been a focus of recent research. For instance, using environmentally friendly solvents and catalysts for the synthesis of pyrimidinones and pyrrolones from aldehydes, β-dicarbonyl compounds, and urea or thiourea highlights the shift towards more sustainable chemical synthesis practices. Such approaches not only improve the environmental footprint of chemical synthesis but also enhance the overall efficiency and yield of the reactions (Ma et al., 2016).
properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-26-16-5-2-13(3-6-16)21-20(25)22-14-10-19(24)23(12-14)15-4-7-17-18(11-15)28-9-8-27-17/h2-7,11,14H,8-10,12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIDMRAWZNTCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Ethylsulfonyl-2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2598317.png)
![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2598318.png)

![4-Chloro-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2598321.png)
![3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2598323.png)
![4-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol](/img/structure/B2598324.png)

![tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate](/img/structure/B2598328.png)
![2-morpholino-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2598329.png)
![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-5-amine](/img/structure/B2598332.png)
![2-[(2-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2598333.png)